2-Ethyl-5-methoxybenzene-1,3-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-5-methoxybenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-3-7-8(10)4-6(12-2)5-9(7)11/h4-5,10-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXZSNDFPXPYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379424 | |
| Record name | 2-ethyl-5-methoxybenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94632-39-0 | |
| Record name | 2-ethyl-5-methoxybenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethyl 5 Methoxybenzene 1,3 Diol and Analogous Structures
Electrophilic Aromatic Substitution Approaches in Substituted Resorcinol (B1680541) Synthesis
Electrophilic aromatic substitution (SEAr) is a fundamental strategy for functionalizing aromatic rings like resorcinol. wikipedia.orgmsu.edu The resorcinol core contains two hydroxyl (-OH) groups, which are strong activating groups and direct incoming electrophiles to the ortho and para positions. acs.orglkouniv.ac.in In 5-methoxyresorcinol (B161736) (5-methoxybenzene-1,3-diol), the precursor to the target molecule, the hydroxyl and methoxy (B1213986) groups work in concert to activate the ring, primarily at the 2, 4, and 6 positions.
A common method to introduce an ethyl group onto an activated aromatic ring is the two-step Friedel-Crafts acylation-reduction sequence. Direct Friedel-Crafts alkylation is often avoided due to issues with polyalkylation and carbocation rearrangements. lkouniv.ac.inmakingmolecules.com
Friedel-Crafts Acylation: The reaction of 5-methoxyresorcinol with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst (e.g., AlCl₃), would introduce an acetyl group onto the ring. msu.edu Given the directing effects of the substituents, the acylation is expected to occur at the highly activated 2-position, yielding 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one.
Reduction of the Acyl Group: The resulting ketone can then be reduced to the desired ethyl group. Common reduction methods include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).
The table below summarizes the directing effects of substituents relevant to the synthesis of substituted resorcinols.
| Substituent Group | Type | Activating/Deactivating | Ortho, Para / Meta Directing |
| -OH (Hydroxyl) | Electron Donating | Strongly Activating | Ortho, Para |
| -OCH₃ (Methoxy) | Electron Donating | Strongly Activating | Ortho, Para |
| -COCH₃ (Acetyl) | Electron Withdrawing | Deactivating | Meta |
This table illustrates the influence of different functional groups on the regioselectivity of electrophilic aromatic substitution reactions on a benzene (B151609) ring. wikipedia.orglkouniv.ac.in
Catalytic Hydrogenation and Debromination Strategies for Methoxybenzene-1,3-diol Formation
Catalytic hydrogenation is a versatile tool in the synthesis of diol structures, primarily used for the reduction of carbonyl groups or the saturation of aromatic rings. In the context of forming substituted methoxybenzene-1,3-diols, hydrogenation can be applied to precursors such as cyclic 1,3-diones. nih.gov The hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol using a commercial Ru/C catalyst has been systematically investigated, demonstrating the feasibility of this approach for creating diol functionalities. nih.gov
Studies on the hydrogenation and hydrodeoxygenation (HDO) of dihydroxybenzene isomers (catechol, resorcinol, and hydroquinone) over a Rh/silica catalyst show that resorcinol is the most reactive of the three isomers. mdpi.com This suggests that the benzene ring of a resorcinol derivative can be selectively hydrogenated under specific conditions, although this is often a challenging transformation to control.
Debromination offers a strategic route for synthesizing specifically substituted resorcinols. This strategy involves introducing a bromine atom to block a reactive site or to direct other substituents, followed by its removal. For instance, the bromination of resorcinol derivatives can be controlled to yield specific isomers. researchgate.net Subsequently, the bromine can be removed. Mechanochemical methods using nano-zerovalent iron (nZVI) have been shown to effectively cleave C-Br bonds in brominated phenolic molecules, a process driven by electron transfer from the nZVI. acs.org This approach could potentially be adapted for the final step in a multi-step synthesis to remove a guiding bromine atom.
The table below outlines catalyst systems used in relevant hydrogenation reactions.
| Substrate | Catalyst | Product | Key Finding | Reference |
| Cyclopentane-1,3-dione | Ru/C | Cyclopentane-1,3-diol | Reaction conditions significantly affect rate and suppression of undesired dehydration. | nih.gov |
| Resorcinol | Rh/silica | Dihydroxycyclohexane isomers and HDO products | Resorcinol shows the highest reactivity among dihydroxybenzene isomers. | mdpi.com |
This table presents examples of catalytic systems for the hydrogenation of substrates analogous to precursors of substituted diols.
Derivatization from Precursor Resorcinol Frameworks
Building upon existing resorcinol frameworks is a direct approach to synthesizing complex derivatives. The monoalkylation of resorcinol, however, can be challenging and often results in low yields due to competing dialkylation. researchgate.net Classical methods using alkyl halides in the presence of a base like potassium carbonate have reported yields of resorcinol monobenzyl ether around 27%. researchgate.net
More advanced methods have been developed to improve the efficiency and selectivity of such derivatizations. For example, phenol- and resorcinol-appended metallocorroles can be readily alkylated with fluorinated alkyl iodides in high yields (>90%). researchgate.net While the substrates are complex, the underlying principle of alkylating a phenolic hydroxyl group is directly relevant.
For the synthesis of 2-Ethyl-5-methoxybenzene-1,3-diol, one could envision starting from 5-methoxyresorcinol. The challenge then becomes the selective introduction of an ethyl group at the C-2 position. As discussed in section 2.1, a Friedel-Crafts acylation followed by reduction is a plausible route. Alternatively, other C-C bond-forming reactions could be employed on a protected resorcinol derivative to achieve the desired substitution pattern.
The synthesis of 2H-1-benzopyrans from phenols and β-halopropionaldehyde acetals represents another derivatization strategy that modifies the resorcinol core, showcasing the versatility of this framework in constructing more complex heterocyclic systems. researchgate.net
Novel Approaches in Diol and Substituted Resorcinol Synthesis
Recent advances in organic synthesis have provided novel and efficient methods for preparing chiral 1,3-diols and other substituted diol structures. These methods often offer high levels of stereocontrol and proceed under mild conditions.
One notable strategy involves a two-step process combining an organocatalytic asymmetric aldol reaction with an asymmetric reduction. acs.org This approach has been used to synthesize a variety of chiral 1,3-diols with very high enantiomeric purity (>99% ee). acs.org The first step creates a chiral β-hydroxy ketone, which is then stereoselectively reduced to the corresponding diol.
Another efficient method involves the regioselective reduction of (benz)imidazole-ketone derivatives using sodium borohydride in the presence of cerium(III) chloride (NaBH₄/CeCl₃·7H₂O). acs.org This system, known as the Luche reduction, allows for the synthesis of imidazole-1,3-diol derivatives in high yields under mild conditions (0 °C) in ethanol, a green solvent. acs.org
Furthermore, a novel method for the in situ generation of alkoxydialkylboranes has been developed for the highly stereoselective reduction of β-hydroxy ketones to syn-1,3-diols. researchgate.net Using the generated Et₂BOCH₃ as a chelating agent, reduction with sodium borohydride yields the syn-diols with ≥ 98% stereochemical purity. researchgate.net
| Method | Key Reagents | Product Type | Noteworthy Features | Reference |
| Organocatalysis & Reduction | Proline-derived catalyst, Chiral oxazaborolidine | Chiral 1,3-diols | High enantiomeric purity (>99% ee). | acs.org |
| H⁻ Reduction | NaBH₄/CeCl₃·7H₂O | Imidazole-1,3-diols | Mild conditions, green solvent, high yields. | acs.org |
| Boron Chelate Reduction | Triethylborane, Methanol, NaBH₄ | syn-1,3-diols | High diastereoselectivity (≥ 98%). | researchgate.net |
This table summarizes novel synthetic methods for producing 1,3-diol structures.
Stereo- and Regioselective Synthesis Considerations for Substituted Diols
Achieving precise control over stereochemistry (the 3D arrangement of atoms) and regiochemistry (the position of substituents) is paramount in modern organic synthesis. For substituted diols, which can possess multiple chiral centers, several advanced strategies have been developed.
One powerful approach is the one-pot double allylboration reaction, which allows for the highly diastereo- and enantioselective synthesis of 1,5-diols from two different aldehydes. organic-chemistry.org The stereochemical outcome is controlled by the chiral allylborane reagent.
For the synthesis of 1,3-diols, stereoselective aldol reactions are a cornerstone. The development of new organocatalysts and reaction conditions continues to improve the efficiency and selectivity of these transformations. acs.org The synthesis of 2-amino-1,3-diols, important structural motifs in biologically active molecules like sphingosine, often relies on the stereoselective construction of the core structure through methods like stereoselective aminohydroxylation. beilstein-journals.orgnih.gov
Rhenium-catalyzed organic-chemistry.orgchemrxiv.org-allylic alcohol transposition provides a method for the stereoselective synthesis of 2-methyl-1,3-diol acetals. nih.gov This reaction converts δ-hydroxymethyl-homoallylic alcohols into 1,3-syn-diols with excellent diastereoselectivity.
Double allylic substitution, using a dual catalysis system with a Lewis acid and palladium, has emerged as a method to introduce two different nucleophiles in a chemo- and regioselective manner. chemrxiv.org This allows for the rapid construction of complex molecular scaffolds from simple diols. chemrxiv.org The choice of catalyst and reaction conditions is critical for controlling which regioisomer is formed. nih.gov
These examples highlight the importance of catalyst design and mechanistic understanding in overcoming the challenges of stereo- and regiocontrol in the synthesis of complex substituted diols.
Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 5 Methoxybenzene 1,3 Diol Derivatives
Reaction Pathways Involving the Hydroxyl and Methoxy (B1213986) Functional Groups
The hydroxyl and methoxy groups are primary sites of reactivity in 2-Ethyl-5-methoxybenzene-1,3-diol, dictating its behavior in redox reactions and substitutions.
Oxidation and Reduction Chemistry of Methoxybenzene Diols
The oxidation of methoxybenzene diols, such as resorcinol (B1680541) and methoxyhydroquinone, can be initiated by hydroxyl radicals (·OH) and triplet excited states of other molecules. mdpi.com These reactions lead to the formation of highly oxygenated, low-volatility products. mdpi.com The oxidation process often involves hydroxylation, oligomerization, functionalization, and fragmentation. mdpi.com The presence of multiple hydroxyl groups, as in benzene-diols, makes them susceptible to oxidation in aqueous phases, a process with implications for atmospheric chemistry. mdpi.com Studies on the aqueous-phase photochemical oxidation of benzene-diols have shown that OH-initiated photodegradation is a rapid process. mdpi.com
The reduction of methoxybenzene derivatives can be achieved through methods like the Birch reduction, which involves using an electron donor such as sodium dissolved in ammonia. masterorganicchemistry.comic.ac.uk This reaction partially reduces the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. masterorganicchemistry.com The regioselectivity of the Birch reduction is influenced by the substituents on the aromatic ring. adichemistry.com Electron-donating groups, like the methoxy group, generally direct protonation to the ortho and meta positions. adichemistry.com While typically electron-donating groups deactivate the ring towards reduction, methoxybenzene is an exception and is reduced more rapidly than benzene (B151609) under Birch conditions for reasons that are not fully understood. adichemistry.comstackexchange.com
Esterification and Etherification Reactions
The hydroxyl groups of this compound can undergo esterification, a reaction between an alcohol and a carboxylic acid or its derivative to form an ester. medcraveonline.com This transformation is a common strategy to modify the properties of natural product compounds. medcraveonline.com
Etherification, the formation of an ether linkage, can also occur at the hydroxyl positions. numberanalytics.com This can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, or through acid-catalyzed reactions. numberanalytics.com For instance, a cationic ruthenium hydride complex has been shown to catalyze the reductive etherification of aldehydes and ketones with alcohols in an aqueous solution using molecular hydrogen as the reducing agent. nih.gov
Aromatic Substitution Reactivity of the Benzene Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and methoxy groups. These reactions involve the substitution of a hydrogen atom on the aromatic ring with an electrophile. youtube.comyoutube.com The regioselectivity of these substitutions is directed by the existing functional groups.
For example, the acylation of resorcinol, a related compound, can be carried out by reacting it with acetic acid in the presence of a catalyst like zinc dichloride. jmchemsci.com Theoretical calculations suggest that the acylation reaction preferentially occurs at the para position of the aromatic ring. jmchemsci.com Similarly, substituted resorcinol monomethyl ethers can be synthesized from 2-bromo-3-methoxycyclohex-2-en-1-ones through alkylation and subsequent aromatization. nih.govacs.org In addition to electrophilic substitution, resorcinol and other polyols can also undergo nucleophilic substitution via their enone tautomer. wikipedia.org
Complexation and Hydrogen Bonding Interactions of Substituted Resorcinols
The hydroxyl groups of substituted resorcinols like this compound are capable of forming hydrogen bonds. These non-covalent interactions play a crucial role in determining the conformation and aggregation of these molecules. nih.gov Hydrogen bonds can be formed intramolecularly, between the hydroxyl groups within the same molecule, or intermolecularly, with other molecules including solvents or other resorcinol derivatives. nih.govnih.gov
The specific conformation of the hydroxyl groups (syn-syn, anti-anti, or syn-anti) influences the hydrogen bonding patterns. researchgate.net In the solid state, resorcinol can form different solvates with water and other solvents, where the solvent molecules often mediate the hydrogen bonds between the resorcinol hydroxyl groups. nih.gov The strength of these hydrogen bonds can be influenced by factors such as the presence of other substituents on the ring and the surrounding environment. acs.org For instance, studies on resorcinol·water complexes have shown that water hydrogen bonds more weakly to resorcinol than to phenol (B47542), which is attributed to differences in polarizability. acs.org
Cyclization and Rearrangement Mechanisms in Substituted Diol Systems
Diol systems, particularly 1,2- and 1,3-diols, can undergo cyclization reactions to form cyclic ethers. wikipedia.org This process is typically acid-catalyzed and involves the protonation of one hydroxyl group, followed by an intramolecular nucleophilic attack by the other hydroxyl group. wikipedia.orgyoutube.com The feasibility of this reaction depends on the formation of a stable ring structure. wikipedia.org
A notable rearrangement reaction for vicinal diols (1,2-diols) is the Pinacol rearrangement. libretexts.orgjove.com This acid-catalyzed reaction converts a 1,2-diol into a ketone. libretexts.orgyoutube.com The mechanism involves protonation of a hydroxyl group to form a good leaving group (water), which then departs to generate a carbocation. jove.com This is followed by the migration of a neighboring group (like an alkyl or aryl group) to the carbocation center, leading to a resonance-stabilized intermediate that then deprotonates to form the final ketone product. jove.comyoutube.com
Environmental Reactivity and Atmospheric Degradation Pathways of Methoxybenzene Compounds
Methoxybenzene compounds, including methoxyphenols, are emitted into the atmosphere from sources such as biomass burning. copernicus.orgnih.gov In the atmosphere, they undergo various degradation reactions, primarily with hydroxyl (OH) and nitrate (B79036) (NO3) radicals. nih.govacs.org These gas-phase reactions are the main degradation pathways and can lead to the formation of secondary organic aerosols (SOA). nih.gov
The reaction with OH radicals often proceeds via H-abstraction or radical adduct formation. nih.govacs.org Photochemical reactions are also significant degradation pathways. For instance, dimethoxybenzene isomers undergo enhanced photodegradation in or on ice compared to in aqueous solution. copernicus.orgcopernicus.org This is attributed to both increased light absorbance and more efficient photodecay at the air-ice interface. copernicus.orgcopernicus.org The degradation of these compounds in the atmosphere is a complex process that contributes to the chemical evolution of atmospheric particles. researchgate.net
Advanced Analytical and Spectroscopic Characterization of 2 Ethyl 5 Methoxybenzene 1,3 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 2-Ethyl-5-methoxybenzene-1,3-diol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H-NMR (Proton NMR) spectroscopy would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet for the CH₂ and a triplet for the CH₃), the methoxy (B1213986) group protons (a singlet), and the hydroxyl protons. The chemical shifts (δ) and coupling constants (J) of these signals provide definitive evidence for the substitution pattern on the benzene (B151609) ring.
¹³C-NMR (Carbon-13 NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would confirm the substitution pattern, with carbons attached to electron-withdrawing groups (like the hydroxyl and methoxy groups) appearing at different frequencies than the others. For instance, resorcinol (B1680541) itself, a related compound, shows four unique signals in its ¹³C-NMR spectrum due to its plane of symmetry. acs.org The introduction of the ethyl and methoxy groups in this compound would lead to a more complex spectrum with nine distinct carbon signals.
2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity between atoms. nih.gov A COSY spectrum would show correlations between coupled protons, for example, between the CH₂ and CH₃ protons of the ethyl group. An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to, definitively linking the proton and carbon signals. nih.govacs.org More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2-3 bond) correlations, helping to piece together the entire molecular structure by connecting the ethyl, methoxy, and hydroxyl groups to the correct positions on the aromatic ring. libretexts.org
Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Atom | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |
| Aromatic CH | 6.0 - 7.0 | 100 - 110 |
| Aromatic C-OH | - | 155 - 160 |
| Aromatic C-OCH₃ | - | 160 - 165 |
| Aromatic C-Ethyl | - | 120 - 125 |
| Aromatic C | - | 105 - 115 |
| -OCH₃ | 3.7 - 3.9 (singlet) | 55 - 60 |
| -CH₂CH₃ | 2.5 - 2.7 (quartet) | 20 - 25 |
| -CH₂CH₃ | 1.1 - 1.3 (triplet) | 10 - 15 |
| -OH | 4.5 - 5.5 (broad singlet) | - |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis (LC-MS, GC-MS, HRMS, MS/MS)
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that first separate the components of a mixture before they are introduced into the mass spectrometer. labrulez.comresearchgate.net For a polar compound like this compound, LC-MS is often preferred. labrulez.comnih.gov These techniques are crucial for confirming the presence and purity of the target compound in a sample. matec-conferences.org In GC-MS analysis, derivatization is often required for polar compounds like phenols to make them more volatile. mdpi.com
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For this compound (C₉H₁₂O₃), HRMS would confirm this exact formula, distinguishing it from other isomers or compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion (the precursor ion) to produce a spectrum of fragment ions (product ions). researchgate.net The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways in MS/MS would likely involve the loss of the ethyl group, the methoxy group, or a water molecule from the hydroxyl groups. These fragmentation patterns provide valuable information for structural confirmation. The fragmentation of aromatic compounds often involves characteristic cleavages of the substituent groups. youtube.com
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Technique | Expected Result | Information Gained |
| LC-MS/GC-MS | A peak at a specific retention time with a corresponding m/z value. | Purity, molecular weight confirmation. |
| HRMS | Precise m/z for the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). | Elemental formula confirmation (C₉H₁₂O₃). |
| MS/MS | Characteristic fragment ions. | Structural information from fragmentation patterns. |
Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a compound. royalsocietypublishing.orgtandfonline.comtandfonline.com
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH) groups, typically a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl group would appear around 2850-3100 cm⁻¹. The C-O stretching vibrations of the hydroxyl and methoxy groups would be observed in the 1000-1300 cm⁻¹ region. Bending vibrations of the C-H bonds in the aromatic ring can also provide information about the substitution pattern. optica.org
Raman Spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. researchgate.net While IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, such as the breathing mode of the benzene ring. chemicalbook.com The Raman spectrum of this compound would provide additional information about the vibrations of the carbon skeleton and the substituent groups. researchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| -OH | Stretching | 3200-3600 (broad) | 3200-3600 |
| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2970 | 2850-2970 |
| C=C (aromatic) | Stretching | 1450-1600 | 1450-1600 |
| C-O | Stretching | 1000-1300 | 1000-1300 |
Electronic Spectroscopy (UV-Visible and Fluorescence Spectroscopy)
Electronic spectroscopy investigates the electronic transitions within a molecule when it absorbs ultraviolet (UV) or visible light.
UV-Visible Spectroscopy provides information about the conjugated systems within a molecule. Aromatic compounds like this compound exhibit characteristic UV absorption bands. The position and intensity of these bands are influenced by the substituents on the benzene ring. The hydroxyl and methoxy groups, being auxochromes, would cause a red shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.
Fluorescence Spectroscopy is a highly sensitive technique that measures the light emitted by a molecule after it has been excited by absorbing UV or visible light. jascoinc.commdpi.com Many phenolic compounds are fluorescent. researchgate.netmdpi.com The fluorescence spectrum of this compound would be characterized by its excitation and emission maxima. These spectral properties are sensitive to the molecular environment, such as the solvent polarity. The fluorescence properties of related methoxyphenols have been studied, providing a basis for comparison. researchgate.net
Interactive Data Table: Expected Electronic Spectroscopy Data for this compound
| Technique | Expected Wavelength Range | Information Gained |
| UV-Visible Spectroscopy | 270-290 nm (λmax) | Confirmation of the aromatic system and the effect of substituents. |
| Fluorescence Spectroscopy | Excitation: ~280 nm, Emission: >300 nm | Structural confirmation, high-sensitivity detection. |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org If this compound can be obtained as a suitable single crystal, X-ray diffraction analysis would provide definitive information about its solid-state structure. This includes bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding between the hydroxyl groups. The crystal structures of related resorcinol derivatives have been extensively studied, providing a framework for understanding the packing and hydrogen bonding patterns that might be expected for this compound. acs.orgresearchgate.net
Advanced Chromatographic Separation Methods for Diol Purity and Isomer Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of organic compounds. sielc.comugm.ac.idnih.gov A reversed-phase HPLC method, using a non-polar stationary phase and a polar mobile phase, would be suitable for the analysis of this compound. sielc.com By optimizing the mobile phase composition and flow rate, it is possible to achieve excellent separation of the target compound from closely related structures. Diode-array detection (DAD) can be used to obtain the UV-Visible spectrum of the eluting peak, providing additional confirmation of its identity.
Isomer analysis is particularly important, as the synthesis of this compound could potentially yield other positional isomers. A well-developed HPLC method would be capable of resolving these isomers, allowing for their individual quantification.
Boronate Affinity-Assisted Techniques for Diol Enrichment and Profiling
Boronate affinity chromatography is a specialized technique used for the selective enrichment and analysis of compounds containing cis-diol functionalities. xiamenbiotime.comrsc.orgtaylorfrancis.comresearchgate.nettandfonline.com While this compound has a 1,3-diol (or meta-diol) arrangement, boronate affinity materials can also interact with 1,3-diols, although the interaction is generally weaker than with 1,2-diols. researchgate.net
This technique could be employed to selectively capture and concentrate this compound from complex matrices, such as biological samples or reaction mixtures. The principle involves the formation of a reversible covalent bond between the boronic acid ligand on the stationary phase and the diol groups of the analyte under alkaline conditions. The captured diol can then be released by changing the pH to acidic. This selective enrichment can significantly improve the sensitivity and specificity of subsequent analytical methods like LC-MS. nih.gov
Computational and Theoretical Studies on 2 Ethyl 5 Methoxybenzene 1,3 Diol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of aromatic compounds. For molecules like 2-Ethyl-5-methoxybenzene-1,3-diol, these calculations can predict key parameters that govern their chemical behavior.
Studies on analogous methoxyphenols, such as eugenol (B1671780) (2-methoxy-4-(prop-2-en-1-yl)phenol) and isoeugenol (B1672232) (2-methoxy-4-(prop-1-en-1-yl)phenol), using DFT with the B3LYP functional and a 6-311G(d,p) basis set, have provided valuable data on their electronic properties. researchgate.netijsrst.comresearchgate.net These studies reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the resulting chemical reactivity descriptors.
The presence of electron-donating groups (hydroxyl and methoxy) and an electron-releasing alkyl group (ethyl) on the benzene (B151609) ring of this compound is expected to significantly influence its electronic structure. The hydroxyl and methoxy (B1213986) groups, in particular, increase the electron density of the aromatic ring through resonance effects, making it more susceptible to electrophilic substitution. The ethyl group further enhances this effect through induction.
The reactivity of such substituted phenols can be quantified through global reactivity descriptors derived from the HOMO and LUMO energies. These descriptors include chemical potential, hardness, and electrophilicity index. For instance, in a study of 2-methoxyfuran (B1219529), the electronic chemical potential was found to be a key determinant of its reaction with an electrophile. mdpi.com
A theoretical investigation into the reaction mechanisms of resorcinol (B1680541) with formaldehyde (B43269) demonstrated that the dissociation of the hydroxyl protons creates highly nucleophilic anionic species, which readily react with electrophiles. nih.gov This highlights the importance of the hydroxyl groups in the reactivity of resorcinol derivatives like this compound.
Table 1: Predicted Electronic Properties of Analogous Substituted Phenols
| Property | Eugenol researchgate.netijsrst.com | Isoeugenol researchgate.net | 2-chloro-4-phenylphenol tandfonline.com |
| HOMO Energy (eV) | -5.78 | Not specified | -6.23 |
| LUMO Energy (eV) | -0.87 | Not specified | -1.98 |
| Energy Gap (eV) | 4.91 | Not specified | 4.25 |
| Dipole Moment (Debye) | 2.54 | Not specified | 1.89 |
Note: Data is for analogous compounds and serves as an estimation for this compound. The specific values for the target compound would require dedicated calculations.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and conformational preferences of this compound are crucial for understanding its interactions with other molecules. Conformational analysis helps to identify the most stable arrangements of the flexible ethyl and methoxy groups, as well as the hydroxyl protons.
Computational studies on 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines have demonstrated the use of systematic searches to determine stable conformations and their influence on biological activity. nih.gov For this compound, the rotation around the C-C bond of the ethyl group and the C-O bond of the methoxy group will lead to various conformers with different energies. The orientation of the hydroxyl groups will also play a significant role, allowing for the formation of intramolecular hydrogen bonds, which can stabilize certain conformations.
Intermolecular interactions are dominated by the ability of the two hydroxyl groups and the methoxy group to act as hydrogen bond donors and acceptors. patsnap.com Docking studies on 4-substituted resorcinol derivatives have shown that the two hydroxyl groups are key pharmacophore features for binding to biological targets through hydrogen bonding. mdpi.comnih.gov Similarly, the hydroxyl groups of this compound would be expected to form strong hydrogen bonds with solvent molecules or biological receptors.
Reaction Mechanism Modeling and Transition State Characterization
Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states. For a substituted resorcinol like this compound, understanding its reaction pathways is key to predicting its chemical transformations.
A theoretical study on the base-catalyzed condensation reaction of resorcinol with formaldehyde provides a relevant model. nih.gov This study, using computational methods, elucidated the formation of quinonemethide intermediates. nih.gov The calculations showed that the reaction proceeds through the formation of a resorcinol anion, which then attacks the formaldehyde. nih.gov The energy barriers for the formation of different intermediates were calculated, providing insight into the regioselectivity of the reaction. nih.gov
Similarly, computational studies on the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate have successfully mapped out the reaction pathway, identifying zwitterionic intermediates and ruling out previously proposed mechanisms. mdpi.com This highlights the ability of computational chemistry to provide a detailed, step-by-step understanding of complex organic reactions. For this compound, reaction modeling could be used to explore its behavior in various reactions, such as electrophilic aromatic substitution, oxidation, and polymerization.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption maxima. These predictions are invaluable for the structural elucidation of new compounds and for interpreting experimental spectra.
DFT calculations have been successfully used to predict the ¹H and ¹³C NMR spectra of substituted 4-phenylphenols with good agreement with experimental data. tandfonline.com For this compound, similar calculations could predict the chemical shifts of the aromatic protons and carbons, as well as those of the ethyl and methoxy groups. The predicted spectra would be influenced by the electronic effects of the substituents.
Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. ijsrst.com Studies on substituted phenols have shown that TD-DFT can accurately predict the λmax values and explain the origin of the electronic transitions. tandfonline.comresearchgate.net The electronic spectrum of this compound is expected to show characteristic absorptions for a substituted benzene ring, with the positions of the maxima influenced by the electron-donating hydroxyl, methoxy, and ethyl groups.
Table 2: Predicted Spectroscopic Data for an Analogous Compound (Eugenol)
| Spectroscopic Data | Predicted Value researchgate.netijsrst.com |
| UV-Vis λmax (nm) | 278 |
| Major Vibrational Frequencies (cm⁻¹) | ~3500 (O-H stretch), ~1600 (C=C aromatic stretch) |
Note: This data is for an analogous compound and serves as a general reference. Specific predictions for this compound would require dedicated calculations.
Molecular Dynamics Simulations of Derivatives
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with their environment over time. While no direct MD simulations on this compound are available, studies on related phenolic compounds offer insights into the potential applications of this technique.
MD simulations have been used to investigate the adsorption of phenol (B47542) from aqueous solutions onto carbon surfaces, revealing the influence of porosity and surface chemistry on the adsorption process. nih.gov This type of simulation could be applied to derivatives of this compound to understand their interactions with various materials.
Furthermore, MD simulations are a cornerstone of drug design and materials science. mdpi.com For instance, simulations of phenolic resins have been used to predict their physical and thermal properties. nih.gov By creating derivatives of this compound, for example, by esterification or etherification of the hydroxyl groups, MD simulations could be employed to study their conformational dynamics, aggregation behavior, and interactions with biological membranes or polymer matrices. These simulations can provide valuable information on how structural modifications impact the macroscopic properties of the resulting materials.
Synthesis and Investigation of Derivatives of 2 Ethyl 5 Methoxybenzene 1,3 Diol
Alkyl and Acyl Substituted Derivatives of Resorcinols
The introduction of alkyl and acyl groups onto the resorcinol (B1680541) core can significantly alter its chemical properties and is a key step in the synthesis of more complex molecules. These substitutions typically occur on the aromatic ring via electrophilic substitution reactions.
Research Findings: The primary methods for introducing these substituents are Friedel-Crafts alkylation and acylation. libretexts.org In the case of 2-Ethyl-5-methoxybenzene-1,3-diol, the directing effects of the existing substituents are paramount. The hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and ethyl (-CH₂CH₃) groups are all ortho-, para-directing activators. The most activated positions for electrophilic attack are C4 and C6, which are ortho and para to the activating groups and are sterically accessible.
Alkylation: Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃), can introduce an alkyl chain onto the ring. However, this reaction is often prone to issues like polyalkylation and carbocation rearrangements. youtube.com The alkylation of resorcinol and its derivatives with alkyl bromides can lead to both C-alkylation (on the ring) and O-alkylation (on the hydroxyl groups), depending on the reaction conditions. tandfonline.com For instance, using milder conditions or specific catalysts can favor C-alkylation at the C4 and C6 positions.
Acylation: Friedel-Crafts acylation is generally a more reliable method for functionalizing the aromatic ring. youtube.com It involves reacting the resorcinol derivative with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid. khanacademy.org This reaction introduces an acyl group (R-C=O) and forms a ketone. Unlike alkylation, the resulting acyl group is deactivating, which effectively prevents further acylation reactions, leading to a cleaner, monosubstituted product. libretexts.org For this compound, acylation is expected to occur regioselectively at the C4 or C6 position. This acylated product can then serve as a precursor for other derivatives, such as Schiff bases.
Table 1: Summary of Alkylation and Acylation Reactions
| Reaction Type | Reagents | Expected Product on this compound | Key Features |
|---|---|---|---|
| Friedel-Crafts Alkylation | Alkyl halide (R-X), Lewis Acid (e.g., AlCl₃) | 4-Alkyl-2-ethyl-5-methoxybenzene-1,3-diol | Prone to polyalkylation and rearrangements. youtube.com |
| Friedel-Crafts Acylation | Acyl chloride (RCOCl), Lewis Acid (e.g., AlCl₃) | 4-Acyl-2-ethyl-5-methoxybenzene-1,3-diol | Generally provides clean, mono-acylated products. libretexts.org |
Halogenated and Other Aromatic Ring Modified Derivatives
Halogenation introduces halogen atoms (F, Cl, Br, I) onto the aromatic ring, a modification that can influence the molecule's electronic properties, reactivity, and biological activity.
Research Findings: Aromatic compounds like phenols are highly reactive towards electrophilic halogenation and may not require a catalyst. wikipedia.org For this compound, the high activation of the ring suggests it will react readily with halogens.
Studies on the iodination of a close analog, 5-methoxyresorcinol (B161736), provide significant insight. The reaction of 5-methoxyresorcinol with iodine (I₂) and sodium bicarbonate at a controlled pH of around 9 resulted in iodination primarily at the position between the two hydroxyl groups. However, in the case of this compound, this position (C2) is already occupied by an ethyl group. Therefore, halogenation is predicted to occur at the other highly activated and sterically accessible positions, C4 and C6.
The general mechanism for electrophilic halogenation involves the attack of the electron-rich aromatic ring on the halogen (e.g., Br₂), often activated by a Lewis acid catalyst like FeBr₃, to form a resonance-stabilized carbocation intermediate (a sigma complex). masterorganicchemistry.com Subsequent loss of a proton restores aromaticity and yields the halogenated product. Given the activated nature of the substrate, reactions with chlorine, bromine, and iodine are expected to proceed efficiently, likely yielding a mixture of 4-halo and 6-halo derivatives, as well as di-halogenated products (4,6-dihalo) under more forcing conditions.
Table 2: Predicted Halogenation Products
| Halogen | Reagents | Predicted Major Product(s) |
|---|---|---|
| Bromine | Br₂, FeBr₃ (optional) | 4-Bromo-2-ethyl-5-methoxybenzene-1,3-diol |
| Chlorine | Cl₂, AlCl₃ (optional) | 4-Chloro-2-ethyl-5-methoxybenzene-1,3-diol |
| Iodine | I₂, oxidizing agent (e.g., HNO₃) or I₂/NaHCO₃ | 4-Iodo-2-ethyl-5-methoxybenzene-1,3-diol |
Ether and Ester Functionalized Analogs
The two hydroxyl groups of this compound are key sites for derivatization, allowing for the formation of ether and ester linkages. These modifications alter polarity, solubility, and reactivity.
Research Findings:
Ether Synthesis: Ethers are typically formed by the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base to form an alkoxide, followed by reaction with an alkyl halide. For phenols, milder conditions are often sufficient. A modern alternative is the Chan-Lam coupling, which uses a copper catalyst to couple the phenol (B47542) with a boronic acid, allowing for the formation of diaryl ethers under mild conditions. sphinxsai.com Applying these methods to this compound would allow for the synthesis of mono- or di-ethers by controlling the stoichiometry of the reagents.
Ester Synthesis: Esterification is readily achieved by reacting the hydroxyl groups with acyl chlorides or carboxylic anhydrides, often in the presence of a base catalyst like pyridine (B92270) or triethylamine. This reaction converts one or both hydroxyl groups into ester functionalities. google.com The synthesis of diesters is typically achieved by using an excess of the acylating agent under basic conditions. These ester derivatives are valuable in various applications and can also serve as protecting groups in multi-step syntheses.
Polymeric and Resin-Based Derivatives of Resorcinol
Substituted resorcinols are important monomers for the creation of various polymers and resins, prized for their thermal stability and adhesive properties.
Resorcinol-formaldehyde (RF) resins are thermosetting polymers formed through the polycondensation of resorcinol with formaldehyde (B43269). nih.gov
Research Findings: The synthesis of RF resins occurs via an electrophilic aromatic substitution mechanism. mdpi.com Under basic catalysis, formaldehyde adds to the activated positions of the resorcinol ring to form hydroxymethyl derivatives. osti.gov These intermediates then undergo condensation reactions, eliminating water to form methylene (B1212753) (-CH₂-) and ether (-CH₂OCH₂-) bridges between the aromatic rings, ultimately creating a cross-linked three-dimensional network. osti.govkoreascience.kr
For this compound, the reactive sites for formaldehyde addition are the C4 and C6 positions, as the C2 position is blocked by the ethyl group. The reaction would proceed as follows:
Addition: Formaldehyde reacts at the C4 and C6 positions to form 4,6-bis(hydroxymethyl)-2-ethyl-5-methoxybenzene-1,3-diol.
Condensation: These hydroxymethyl groups condense with other monomers to build the polymer network, linked by methylene bridges at the 4 and 6 positions.
The presence of the ethyl and methoxy substituents would influence the resin's final properties, such as its cross-linking density, porosity, and thermal stability, compared to standard RF resins. researchgate.net
Epoxy resins are a critical class of thermosetting polymers known for their high performance in adhesives, coatings, and composite materials. google.com Resorcinol-based epoxy resins offer advantages such as high thermal stability and adhesion. researchgate.net
Research Findings: The synthesis of epoxy resins from resorcinol derivatives involves the reaction of the phenolic hydroxyl groups with epichlorohydrin (B41342) in the presence of a base, typically sodium hydroxide. wikipedia.orgmdpi.com This process forms a diglycidyl ether.
For this compound, the reaction would proceed in two main steps:
Deprotonation: The two hydroxyl groups are deprotonated by NaOH to form a dianion (disodium salt).
Nucleophilic Attack: The resulting phenoxide ions act as nucleophiles, attacking the terminal carbon of the epoxide ring in epichlorohydrin. This is followed by an intramolecular ring-closing step that displaces the chloride ion, forming the glycidyl (B131873) ether functionality at both the 1- and 3-positions.
The resulting monomer, 2,2'-((5-ethyl-4-methoxy-1,3-phenylene)bis(oxy))bis(methylene))bis(oxirane), can then be cured with various hardeners (e.g., amines) to form a highly cross-linked, durable thermoset material. researchgate.net The ethyl and methoxy groups on the aromatic ring would modify the viscosity of the uncured resin and the mechanical and thermal properties of the final cured product. google.com
Design and Synthesis of Schiff Base Ligands Incorporating Resorcinol Moieties
Schiff bases are compounds containing a carbon-nitrogen double bond (imine) and are widely studied for their ability to form stable complexes with metal ions, making them valuable as ligands in coordination chemistry and as chemosensors. doaj.org
Research Findings: The synthesis of a Schiff base requires the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). ijraset.com To prepare a Schiff base from this compound, a carbonyl group must first be introduced onto the aromatic ring.
This can be achieved through two primary methods:
Friedel-Crafts Acylation: As discussed in section 6.1, acylation with a reagent like acetyl chloride would introduce an acetyl group, likely at the C4 position, yielding 4-acetyl-2-ethyl-5-methoxybenzene-1,3-diol.
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from a substituted formamide (B127407) like DMF and phosphorus oxychloride) to introduce a formyl group (-CHO) onto electron-rich aromatic rings. cambridge.orgorganic-chemistry.orgchemistrysteps.com This would produce 4-formyl-2-ethyl-5-methoxybenzene-1,3-diol.
Once the carbonyl-containing precursor is synthesized, it can be condensed with a primary amine (R-NH₂) in a simple, often one-pot reaction, to form the desired Schiff base ligand. sphinxsai.comnih.gov The resulting ligand would feature an imine linkage (-C=N-R) at the C4 position of the substituted resorcinol ring, with the phenolic hydroxyl groups available for coordination with metal ions.
No Information Found for this compound
Extensive research has yielded no specific information on the chemical compound "this compound" regarding its applications in chemical science and engineering. Searches for this particular compound, including its potential use as a precursor in organic synthesis, in polymer chemistry, in flame retardant formulations, or in UV absorber technologies, did not provide any relevant data.
Scientific databases and chemical literature searches returned information on structurally similar but distinct compounds, such as 2-ethyl-5-methylbenzene-1,3-diol, 5-ethyl-3-methoxybenzene-1,2-diol, and 2-methoxybenzene-1,3-diol. However, due to the specific request to focus solely on this compound, the applications and properties of these related molecules cannot be used to infer the characteristics of the target compound.
There is no available information in the public domain regarding the synthesis, properties, or industrial and research applications of this compound. Consequently, the detailed article on its applications as requested cannot be generated.
Applications of 2 Ethyl 5 Methoxybenzene 1,3 Diol and Its Derivatives in Chemical Science and Engineering
Applications in Advanced Analytical Methodologies
While direct and extensive research on the application of 2-Ethyl-5-methoxybenzene-1,3-diol in advanced analytical methodologies is not widely documented in publicly available scientific literature, the structural characteristics of this compound—a resorcinol (B1680541) derivative—place it within a class of molecules with established utility in various analytical techniques. The presence of the dihydroxybenzene (resorcinol) moiety is particularly significant, as this functional group is known to be reactive and can be exploited for analytical purposes. The applications of related resorcinol and dihydroxybenzene derivatives can, therefore, provide a strong indication of the potential uses of this compound in this domain. These applications primarily revolve around its use as a derivatizing agent to enhance detection in chromatography and spectrophotometry, and as a key building block in synthetic chemistry where analytical characterization is paramount.
One of the primary challenges in analytical chemistry is the detection and quantification of molecules that lack a strong chromophore, fluorophore, or electrochemical activity. Chemical derivatization is a widely employed strategy to overcome this limitation, and resorcinol derivatives can play a crucial role in this process. For instance, dihydroxybenzene derivatives such as catechol, resorcinol, and hydroquinone (B1673460) have been successfully used to derivatize the drug gabapentin, which is otherwise difficult to detect using standard HPLC-UV methods. nih.gov The derivatization process involves a chemical reaction between the analyte and the derivatizing agent, resulting in a product with enhanced detection characteristics. In the case of gabapentin, coupling with a dihydroxybenzene derivative introduces a chromophore into the molecule, allowing for its sensitive quantification at low concentrations. nih.gov This suggests a potential application for this compound as a derivatizing agent for similar analytes lacking UV-absorbing properties.
In addition to chromatography, spectrophotometric methods can also benefit from the reactivity of dihydroxybenzene derivatives. A simple and sensitive spectrophotometric method has been developed for the determination of certain adrenergic drugs that are vicinal dihydroxybenzene derivatives. jst.go.jpjsac.jp This method is based on the oxidation of the o-dihydroxybenzene moiety followed by an oxidative coupling reaction with another reagent to form a colored product. jst.go.jpjsac.jp The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte. The resorcinol structure within this compound could potentially undergo similar oxidation and coupling reactions, making it a candidate for developing new colorimetric assays for its own quantification or for other molecules it can react with.
Furthermore, resorcinol derivatives are valuable precursors in the synthesis of complex molecules, where advanced analytical methodologies are indispensable for reaction monitoring and product characterization. For example, the synthesis of various resorcinol derivatives has been undertaken to investigate their biological activities, such as their effects on melanin (B1238610) production. mdpi.com The structural confirmation of these synthesized derivatives relies heavily on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com Similarly, the oxidative dearomatization of resorcinol derivatives using hypervalent iodine reagents leads to the formation of chiral cyclohexadienones, which are versatile building blocks in organic synthesis. nih.gov The characterization and diastereoselective transformations of these products are meticulously studied using chromatographic and spectroscopic methods. nih.gov Therefore, this compound can serve as a starting material in synthetic projects, with its transformation and final products being rigorously analyzed by a suite of advanced analytical tools.
The following table summarizes the observed applications of structurally related resorcinol and dihydroxybenzene derivatives in advanced analytical methodologies, highlighting the potential roles for this compound.
| Analytical Application | Specific Derivative(s) Used | Methodology | Purpose of Derivatization/Analysis | Key Findings |
| Chromatographic Analysis | Catechol, Resorcinol, Hydroquinone | HPLC with UV detection | Derivatization of Gabapentin | Enabled quantification of the drug at low concentrations by introducing a chromophore. nih.gov |
| Spectrophotometric Analysis | Vicinal Dihydroxybenzene Derivatives | Spectrophotometry | Determination of adrenergic drugs | Formation of a colored product upon oxidation and coupling, allowing for sensitive quantification. jst.go.jpjsac.jp |
| Synthetic Chemistry & Structural Elucidation | Various Resorcinol Derivatives | NMR Spectroscopy | Confirmation of synthesized structures | Successful characterization of novel resorcinol derivatives with potential skin-whitening effects. mdpi.com |
| Synthetic Chemistry & Reaction Monitoring | Resorcinol Derivatives with Chiral Tethers | Chromatography and Spectroscopy | Characterization of chiral cyclohexadienones | Elucidation of diastereoselective transformations and creation of versatile synthetic building blocks. nih.gov |
Emerging Research Directions and Future Perspectives for 2 Ethyl 5 Methoxybenzene 1,3 Diol Chemistry
Sustainable and Green Chemical Synthesis Approaches
The principles of green chemistry are increasingly guiding the development of new synthetic routes for phenolic compounds. For 2-Ethyl-5-methoxybenzene-1,3-diol, future research will likely focus on moving away from traditional, often harsh, synthetic methods towards more environmentally benign alternatives.
One promising avenue is the use of biocatalysis . Enzymes, such as laccases and peroxidases, offer a high degree of selectivity and can operate under mild reaction conditions, reducing energy consumption and the formation of hazardous byproducts. For instance, the enzymatic hydroxylation of substituted phenols is a potential green route to diol structures. Furthermore, biocatalytic methods can be employed for the synthesis of precursors to this compound, potentially starting from renewable feedstocks.
The utilization of renewable feedstocks is another cornerstone of sustainable chemistry. Lignin, a complex aromatic polymer found in plant biomass, is a rich source of phenolic compounds. Research is ongoing to develop efficient methods for the depolymerization of lignin and the subsequent conversion of the resulting monomers into valuable chemicals, including substituted resorcinols. This approach would provide a sustainable alternative to petroleum-based starting materials.
Moreover, the development of greener reaction conditions is a key research area. This includes the use of safer solvents, such as water or supercritical fluids, and the development of catalytic systems that minimize waste. For example, solid acid catalysts can replace traditional mineral acids in acylation and alkylation reactions, which are often steps in the synthesis of substituted resorcinols. These catalysts are often reusable and can be easily separated from the reaction mixture, simplifying purification processes.
| Green Chemistry Principle | Application in this compound Synthesis |
| Use of Renewable Feedstocks | Lignin-derived phenolic precursors. |
| Catalysis | Biocatalysis (e.g., laccases, peroxidases), solid acid catalysts. |
| Safer Solvents and Auxiliaries | Water, supercritical CO2, ionic liquids. |
| Design for Energy Efficiency | Biocatalytic reactions at ambient temperature and pressure. |
| Waste Prevention | Atom-economical reactions, recyclable catalysts. |
Chemoinformatics and Machine Learning Applications in Diol Research
The fields of chemoinformatics and machine learning are poised to accelerate the discovery and development of new applications for this compound and its derivatives. These computational tools can predict the properties and activities of molecules, saving significant time and resources in the laboratory.
Quantitative Structure-Activity Relationship (QSAR) models are a key application of chemoinformatics. By analyzing the chemical structures and biological activities of a series of related compounds, QSAR models can be developed to predict the activity of new, untested molecules. For this compound, QSAR studies could be used to predict its potential as an antioxidant, an antimicrobial agent, or a tyrosinase inhibitor, based on data from other resorcinol (B1680541) derivatives.
Machine learning algorithms , such as deep neural networks and support vector machines, are being increasingly used to develop more sophisticated predictive models. These models can handle large and complex datasets and can often identify subtle relationships between chemical structure and activity that are not apparent with traditional QSAR methods. For example, machine learning could be used to predict the solubility, toxicity, and metabolic stability of derivatives of this compound, guiding the design of new compounds with improved properties.
Computational chemistry methods, such as density functional theory (DFT), can be used to study the electronic structure and reactivity of this compound at the molecular level. These calculations can provide insights into reaction mechanisms and help to explain the observed properties of the molecule. For instance, DFT could be used to model the interaction of this compound with biological targets or to predict its spectroscopic properties.
| Computational Approach | Application in this compound Research |
| QSAR | Prediction of biological activities (e.g., antioxidant, antimicrobial). |
| Machine Learning | Prediction of physicochemical properties (e.g., solubility, toxicity). |
| Computational Chemistry (DFT) | Elucidation of reaction mechanisms and electronic properties. |
Exploration of Novel Reactivities and Derivatization Pathways
The rich chemistry of the resorcinol scaffold provides a foundation for exploring a wide range of novel reactions and derivatization pathways for this compound. These investigations could lead to the synthesis of new molecules with unique properties and applications.
C-H activation is a rapidly developing area of organic synthesis that allows for the direct functionalization of carbon-hydrogen bonds. For this compound, C-H activation could be used to introduce new substituents onto the aromatic ring with high regioselectivity, avoiding the need for pre-functionalized starting materials. This approach offers a more atom-economical and efficient route to a diverse range of derivatives.
Biocatalytic modification offers another avenue for creating novel derivatives. Enzymes can be used to perform selective transformations on the this compound scaffold, such as glycosylation, methylation, or polymerization. These modifications can significantly alter the biological activity and physical properties of the parent molecule.
The development of new polymerization methodologies is also a promising research direction. The diol functionality of this compound makes it a suitable monomer for the synthesis of a variety of polymers, including polyesters, polycarbonates, and epoxy resins. By exploring novel polymerization techniques, it may be possible to create polymers with tailored properties, such as high thermal stability, specific optical properties, or biodegradability.
| Reaction Type | Potential Application to this compound |
| C-H Activation | Direct and regioselective introduction of functional groups. |
| Biocatalytic Modification | Enzymatic synthesis of novel derivatives with altered properties. |
| Novel Polymerization | Creation of new polymers with tailored functionalities. |
Development of Functionally Tuned Materials Based on this compound Scaffolds
The unique substitution pattern of this compound—an ethyl group, a methoxy (B1213986) group, and two hydroxyl groups on a benzene (B151609) ring—offers opportunities for the design of functional materials with precisely tuned properties. The interplay of these substituents can influence the monomer's reactivity, its ability to self-assemble, and the properties of the resulting materials.
One of the most well-established applications of resorcinol derivatives is in the synthesis of resorcinol-formaldehyde (RF) resins . By incorporating this compound into RF resins, it may be possible to modify their properties, such as their porosity, thermal stability, and mechanical strength. The ethyl and methoxy groups can influence the cross-linking density and the microstructure of the resulting gel, leading to materials with tailored characteristics for applications in catalysis, adsorption, and energy storage.
The diol functionality also makes this compound a valuable building block for high-performance polymers . For example, it can be used to synthesize polyesters and polycarbonates with enhanced thermal stability and specific mechanical properties. The methoxy group can increase the solubility of the resulting polymers, while the ethyl group can impact their crystallinity and glass transition temperature.
Furthermore, the resorcinol scaffold is known to form supramolecular assemblies through hydrogen bonding. The specific substitution pattern of this compound could lead to the formation of unique self-assembled structures, such as liquid crystals or organogels. These materials could have applications in areas such as sensing, drug delivery, and electronics.
| Material Type | Potential Role of this compound |
| Resorcinol-Formaldehyde Resins | Tuning of porosity, thermal stability, and mechanical properties. |
| High-Performance Polymers | Enhancing thermal stability, solubility, and mechanical properties. |
| Supramolecular Assemblies | Formation of novel liquid crystals and organogels. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-ethyl-5-methoxybenzene-1,3-diol, and how can its purity be validated?
- Methodology :
- Synthesis : Utilize regioselective alkylation and methoxylation of benzene-1,3-diol derivatives. For example, ethylation at the ortho position can be achieved via Friedel-Crafts alkylation using ethyl bromide in the presence of Lewis acids (e.g., AlCl₃), followed by methoxylation under Mitsunobu conditions .
- Purity Validation : Combine chromatographic techniques (HPLC with UV detection at 278 nm, as validated for analogous diol compounds ) and spectroscopic methods (¹H/¹³C NMR, FT-IR). Compare experimental NMR chemical shifts with computational predictions (e.g., DFT) to identify structural discrepancies .
Q. How should researchers handle stability challenges during storage of this compound?
- Methodology :
- Store in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation. Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
- Use differential scanning calorimetry (DSC) to assess thermal stability and identify decomposition thresholds .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported spectral data for diol derivatives like this compound?
- Methodology :
- Perform structure revision by cross-validating experimental ¹³C NMR shifts with quantum-mechanical predictions (e.g., CSEARCH protocol ). For instance, discrepancies >2 ppm may indicate misassigned substituent positions.
- Use single-crystal X-ray diffraction to unambiguously confirm molecular geometry, as demonstrated for cobalt complexes derived from similar diols .
Q. How can the catalytic activity of this compound in metal coordination complexes be optimized?
- Methodology :
- Design Schiff base ligands by condensing the diol with aldehydes (e.g., 2-hydroxy-5-methylbenzaldehyde) and coordinate with transition metals (e.g., Co(III), V(V)). Characterize catalytic efficiency in oxidation reactions using kinetic studies (UV-Vis monitoring of substrate conversion) .
- Evaluate solvent effects (polar vs. nonpolar) and ligand-to-metal ratios to enhance turnover frequency (TOF).
Q. What methodologies assess the ecological impact of this compound in environmental systems?
- Methodology :
- Conduct aquatic toxicity assays using Daphnia magna or algae growth inhibition tests (OECD 201/202 guidelines). Measure EC₅₀ values and compare with structurally related compounds (e.g., phenol derivatives ).
- Perform photodegradation studies under simulated sunlight (λ > 290 nm) with LC-MS/MS to identify transformation products .
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate the compound’s reactivity under varying pH conditions?
- Methodology :
- Use a pH-stat system to maintain constant pH (2–12) during reactivity trials. Monitor reaction progress via in situ Raman spectroscopy or potentiometric titration .
- Analyze kinetic data using the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) for acid/base-driven reactions.
Q. What advanced analytical techniques are critical for elucidating the compound’s interaction with biological macromolecules?
- Methodology :
- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with enzymes or DNA.
- Use molecular docking simulations (AutoDock Vina) to predict binding sites, followed by mutagenesis studies to validate interactions .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
